6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide

Catalog No.
S942325
CAS No.
2097936-69-9
M.F
C10H8BrNO3
M. Wt
270.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxyisoquinoline-4-carboxylic acid hydrobromi...

CAS Number

2097936-69-9

Product Name

6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide

IUPAC Name

6-hydroxyisoquinoline-4-carboxylic acid;hydrobromide

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

InChI

InChI=1S/C10H7NO3.BrH/c12-7-2-1-6-4-11-5-9(10(13)14)8(6)3-7;/h1-5,12H,(H,13,14);1H

InChI Key

HOCWYOINPKMPMF-UHFFFAOYSA-N

SMILES

C1=CC2=CN=CC(=C2C=C1O)C(=O)O.Br

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1O)C(=O)O.Br
  • Potential applications based on structure

    Due to its core structure containing an isoquinoline ring, 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide might hold some promise for research areas where other isoquinoline derivatives are used. Isoquinoline alkaloids are a well-studied class of natural products with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties []. However, further research is needed to determine if this specific hydrobromide salt possesses similar properties.

  • Availability for research

6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide is a chemical compound with the molecular formula C10H8BrNO3C_{10}H_{8}BrNO_{3} and a molecular weight of 270.08 g/mol. This compound is characterized by its isoquinoline core structure, which is known for its diverse biological activities. The hydrobromide form enhances its solubility and stability, making it suitable for various research applications. The compound has a purity of approximately 95% when obtained from commercial sources .

  • No information available on the specific mechanism of action for 6-HQCA HBr.
  • Since information on 6-HQCA HBr is limited, it's best to handle it with caution assuming similar properties to its parent compound, 6-HQCA.
  • 6-HQCA can cause skin irritation and eye damage [].

The chemical reactivity of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide can be attributed to the presence of functional groups such as the carboxylic acid and hydroxyl groups. These groups enable the compound to participate in various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: The hydroxyl group can undergo reduction to yield corresponding alcohols.
  • Acylation: The carboxylic acid can react with acyl chlorides or anhydrides to form acyl derivatives.

The specific reaction pathways and conditions would depend on the intended application and desired product.

The synthesis of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide typically involves several steps, starting from simpler precursors. Common methods include:

  • Cyclization Reactions: Utilizing appropriate precursors that can undergo cyclization to form the isoquinoline ring.
  • Functional Group Modifications: Introducing hydroxyl and carboxylic acid groups through electrophilic substitution or other organic reactions.
  • Salt Formation: Converting the free acid form into the hydrobromide salt by reacting with hydrobromic acid.

Recent advancements in synthetic methodologies may offer one-step synthesis routes that streamline the process using modern reagents and catalysts .

6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide has several potential applications:

  • Research Tool: Used as a building block in organic synthesis and medicinal chemistry.
  • Pharmaceutical Development: Potential precursor for developing new therapeutic agents targeting various diseases.
  • Biological Studies: Investigated for its biological properties in pharmacological research.

Its unique structure allows it to serve as a versatile compound in both synthetic chemistry and biological applications .

Interaction studies of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide with biological targets are crucial for understanding its pharmacological potential. Preliminary studies suggest that compounds with isoquinoline structures may interact with various receptors and enzymes, influencing pathways related to inflammation, cancer cell proliferation, and microbial resistance. Detailed interaction studies are necessary to elucidate these mechanisms and determine the specificity of this compound compared to others in its class .

Several compounds share structural similarities with 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide, each exhibiting unique properties:

Compound NameCAS NumberSimilarityUnique Features
Isoquinoline-4-carboxylic acid7159-36-60.92Lacks hydroxyl group at position 6
Isoquinoline-5-carboxylic acid27810-64-60.92Different carboxyl position
Isoquinoline-8-carboxylic acid61563-43-70.88Hydroxyl at position 6; carboxyl at position 8
[3,3'-Bipyridine]-5-carboxylic acid1970-81-60.88Bipyridine structure; different ring system
Ethyl isoquinoline-6-carboxylate188861-58-70.78Ethyl ester instead of acid

These compounds highlight the uniqueness of 6-hydroxyisoquinoline-4-carboxylic acid hydrobromide due to its specific functional groups and structural configuration, which may confer distinct biological activities not present in other derivatives .

Dates

Modify: 2023-08-16

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